
2,5-Dimethyl-1-prop-2-ynylpyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2,5-Dimethyl-1-prop-2-ynylpyrrole-3-carbaldehyde is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The specific structure of this compound suggests that it has been modified with additional methyl groups and a propargyl group attached to the pyrrole ring, as well as an aldehyde functional group. This structure implies potential reactivity typical of aldehydes and alkynes, as well as the aromatic character of the pyrrole ring.
Synthesis Analysis
The synthesis of related pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2,2'-bipyridine-5,5'-dicarbaldehyde, a related compound, involves enamination followed by oxidative cleavage . Similarly, the synthesis of 5-substituted pyrrole-2-carboxaldehydes can be achieved through metalation with t-butyllithium and subsequent reactions with electrophilic reagents . These methods indicate that the synthesis of 2,5-Dimethyl-1-prop-2-ynylpyrrole-3-carbaldehyde would likely involve a multi-step process, potentially including metalation and functional group transformations.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of substituents that can influence the electronic distribution and reactivity of the molecule. For example, the presence of methyl groups can increase electron density through inductive effects, while the propargyl group could introduce additional reactivity due to the alkyne functionality. The aldehyde group is a key functional group that can participate in various chemical reactions .
Chemical Reactions Analysis
Pyrrole derivatives can undergo a range of chemical reactions. The aldehyde group in 2,5-Dimethyl-1-prop-2-ynylpyrrole-3-carbaldehyde can react with primary amines to form Schiff bases, as seen in the reaction with trans-1,2-diaminocyclohexane to form a macrocyclic hexa Schiff base . Additionally, the aldehyde group can be used for derivatization, such as in the pre-column derivatization for HPLC analysis of amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives like 2,5-Dimethyl-1-prop-2-ynylpyrrole-3-carbaldehyde are influenced by their functional groups. The aldehyde group is polar and can participate in hydrogen bonding, which affects solubility and boiling points. The aromatic nature of the pyrrole ring contributes to the compound's stability and electronic properties. The derivatization of amino acids with 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde enhances the detection sensitivity in HPLC analysis, indicating that the compound has significant chromophoric properties .
Aplicaciones Científicas De Investigación
Synthesis of New Derivatives
Pyrrole derivatives, similar to "2,5-Dimethyl-1-prop-2-ynylpyrrole-3-carbaldehyde," have been used as precursors in the synthesis of new compounds. For instance, Farinha et al. (2010) demonstrated the synthesis of new calix[4]pyrrole derivatives via 1,3-dipolar cycloadditions, showing their potential in creating compounds with high affinity constants for fluoride and acetate anions, which change color in their presence (Farinha, Tomé, & Cavaleiro, 2010). This indicates the utility of pyrrole derivatives in developing sensors or materials for ion detection.
Characterization and Structural Analysis
The study of hydrogen-bonding patterns in pyrrole derivatives offers insights into their molecular structure and potential interactions. Senge and Smith (2005) explored the crystal and molecular structures of six derivatives of 2,4-dimethylpyrrole, providing a detailed analysis of their hydrogen-bonded dimers and polymeric chains (Senge & Smith, 2005). This research is foundational for understanding the physical and chemical properties of pyrrole derivatives, which can be applied in material science and drug design.
Chromatographic Separation and Analysis
Pyrrole derivatives are also employed in analytical chemistry for the separation and analysis of compounds. Gatti et al. (2010) explored the use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a precolumn derivatization reagent for HPLC analysis of amino acids. This method allows for the efficient and sensitive detection of amino acids, showcasing the versatility of pyrrole derivatives in analytical applications (Gatti, Gioia, Leoni, & Andreani, 2010).
Catalysis and Polymerization
The catalytic properties of pyrrole derivatives have been investigated for applications in polymer science. Qiao, Ma, and Wang (2011) synthesized aluminum and zinc complexes supported by pyrrole-based ligands and evaluated their catalysis toward the ring-opening polymerization of ε-caprolactone. The findings demonstrate the potential of pyrrole derivatives in catalyzing polymerization reactions, contributing to the development of new polymeric materials (Qiao, Ma, & Wang, 2011).
Propiedades
IUPAC Name |
2,5-dimethyl-1-prop-2-ynylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-4-5-11-8(2)6-10(7-12)9(11)3/h1,6-7H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNONOSVOIZENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC#C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea](/img/structure/B2537589.png)
![N-[[2-(2,2,2-Trifluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2537590.png)
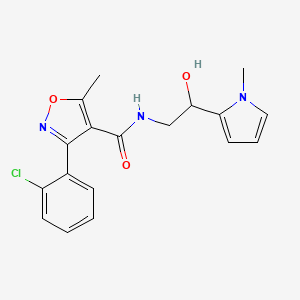
![Methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2537593.png)
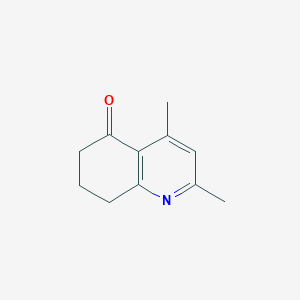
![3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one](/img/structure/B2537595.png)
![9-(4-butylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2537596.png)
![Benzo[d]thiazol-6-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2537597.png)

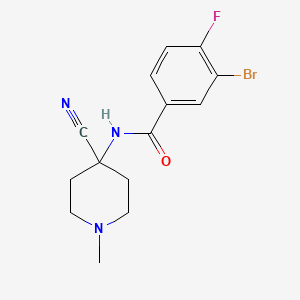
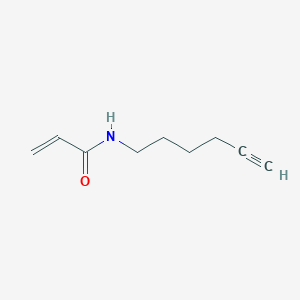
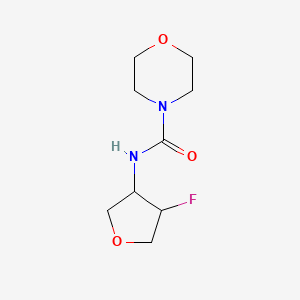

![N-(3-chloro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2537610.png)